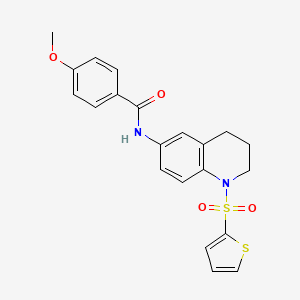

4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S2/c1-27-18-9-6-15(7-10-18)21(24)22-17-8-11-19-16(14-17)4-2-12-23(19)29(25,26)20-5-3-13-28-20/h3,5-11,13-14H,2,4,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMGDJGAYIXBIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of the tetrahydroquinoline intermediate using thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the benzamide moiety: The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonyl group can be reduced to a thiol group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.

Scientific Research Applications

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or other advanced materials.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structure and Substituent Variations

The tetrahydroquinoline scaffold is a common feature among analogs, but substituents on the sulfonyl group, amide type, and ring modifications significantly alter biological activity:

Table 1: Key Structural and Functional Differences

Key Observations:

Thiomorpholinosulfonyl (LASSBio-1446) incorporates a sulfur-containing morpholine ring, which may improve solubility but lacks the aromatic interactions seen in the target compound .

Amide vs. Carboximidamide vs. Acrylamide: The benzamide in the target compound offers hydrogen-bond acceptor properties via the carbonyl oxygen. In contrast, carboximidamide derivatives (e.g., compound 70) provide additional hydrogen-bond donor capacity (NH group), which correlates with stronger NOS binding in studies . Acrylamide derivatives () exhibit conformational flexibility, enabling interactions with HDAC catalytic sites .

Ring Substituents :

Biological Activity

4-Methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound with a unique structure that integrates a methoxy group, a sulfonyl moiety attached to a thiophene ring, and a tetrahydroquinoline backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 428.52 g/mol. The structural complexity arises from its combination of heterocyclic and aromatic components, which may influence its reactivity and biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds similar to 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may exhibit interactions with various biological targets involved in cell signaling pathways related to cancer and inflammation. This section reviews the biological activities reported for this compound based on existing literature.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies on methoxybenzoyl derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SMART-H | <0.1 | Inhibits tubulin polymerization |

| SMART-F | <0.1 | Induces apoptosis in cancer cells |

| 4-Methoxy-N-(...) | TBD | Potential interaction with tubulin |

Synthesis and Evaluation

The synthesis of 4-methoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps that include the formation of the tetrahydroquinoline backbone followed by sulfonation and methoxylation processes. The evaluation of its biological activity is crucial for understanding its therapeutic potential.

Interaction Studies

Initial interaction studies indicate that this compound may bind to specific proteins involved in cellular signaling pathways. Understanding these interactions is essential for elucidating the therapeutic mechanisms and potential applications in treating diseases such as cancer and viral infections.

Q & A

Q. What mechanistic insights explain the compound’s enzyme inhibition behavior?

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive). For example, if Km increases with inhibitor concentration, the compound competes with the substrate for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.